4-Chlorobenzyl 1-hydroxy-2-naphthoate
Description
4-Chlorobenzyl 1-hydroxy-2-naphthoate is a naphthoate derivative featuring a hydroxyl group at the 1-position and a 4-chlorobenzyl ester at the 2-position of the naphthalene ring. This structural configuration confers unique physicochemical and biological properties.
Properties
Molecular Formula |
C18H13ClO3 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H13ClO3/c19-14-8-5-12(6-9-14)11-22-18(21)16-10-7-13-3-1-2-4-15(13)17(16)20/h1-10,20H,11H2 |
InChI Key |
DKPBANPOIZCUHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfamoyl Derivatives of 1-Hydroxy-2-Naphthoic Acid
Several sulfamoyl-substituted analogs, such as 3ab (4-cyanophenyl sulfamoyl) and 3l (N-phenylsulfamoyl), share the 1-hydroxy-2-naphthoic acid core but differ in substituent groups (Table 1). These modifications significantly alter biological activity and physicochemical properties:
- Synthesis Efficiency : Yields for sulfamoyl derivatives range from 64% (3j) to 80% (3l), indicating robust coupling reactions between 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid and amines/piperazines .
- Retention Time (tR): Derivatives like 3ab exhibit a tR of 5.5 min, reflecting moderate hydrophobicity due to the 4-cyanophenyl group .
Table 1. Comparison of Sulfamoyl Derivatives
| Compound ID | Substituent | Yield (%) | tR (min) | Key Functional Group Impact |
|---|---|---|---|---|
| 3j | 4-Phenylpiperazinyl | 64 | - | Enhanced solubility via piperazine |
| 3k | 4-Benzylpiperazinyl | 71 | - | Increased steric bulk |
| 3ab | 4-Cyanophenyl sulfamoyl | 69 | 5.5 | Electron-withdrawing cyano group |
| 3l | N-Phenylsulfamoyl | 80 | - | Planar aromatic sulfonamide |
Chlorobenzyl-Substituted Analogs
The 4-chlorobenzyl group is a critical pharmacophore in multiple bioactive compounds:
- Anti-HIV Activity : A coumarin derivative with a 4-chlorobenzyl group demonstrated 52% inhibition of HIV at 100 μM, outperforming other substituents (e.g., methoxy, nitro) .
- Herbicidal Activity: Compounds bearing 4-chlorobenzyl groups showed moderate activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass), suggesting selectivity influenced by substituent lipophilicity .
Non-Hydroxylated Analogs: 4-Chlorobenzyl 1-Naphthoate
The absence of the hydroxyl group in 4-chlorobenzyl 1-naphthoate (CAS: 481002-45-3) increases hydrophobicity (molecular weight: 296.75 g/mol) compared to 4-chlorobenzyl 1-hydroxy-2-naphthoate. This structural difference likely reduces metabolic degradation, as hydroxylation is a common pathway for enzymatic oxidation .
Metabolic and Enzymatic Interactions
- Degradation Pathways : 1-Hydroxy-2-naphthoate is a key intermediate in bacterial degradation of polycyclic aromatic hydrocarbons (PAHs). The hydroxyl group facilitates cleavage by 1-hydroxy-2-naphthoate dioxygenase (HNDO), producing phthalaldehydate and phthalate .
- CYP2B6 Inhibition : The 4-chlorobenzyl moiety in compounds like 4-(4-chlorobenzyl)pyridine enhances CYP2B6 binding affinity, highlighting its role in modulating enzyme interactions .
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